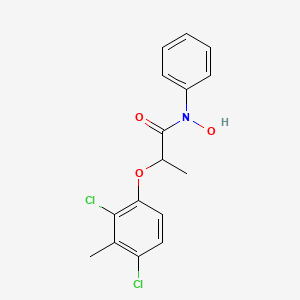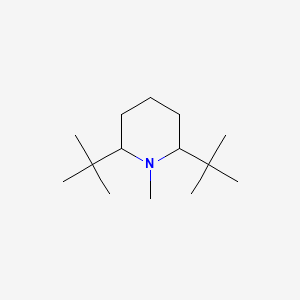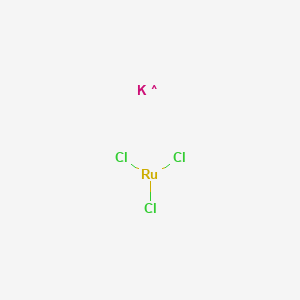![molecular formula C17H28BrNO B14415075 7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide CAS No. 81185-38-8](/img/structure/B14415075.png)
7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a complex organic compound with a unique structure that includes a butyl(propyl)amino group attached to a tetrahydronaphthalenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multiple steps. One common approach is to start with the naphthalene ring and introduce the butyl(propyl)amino group through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids to facilitate the substitution and ensure the correct positioning of the functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction pathways can significantly enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tetrahydronaphthalenol derivatives with different substituents on the naphthalene ring. Examples include:
- 7-[Methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
- 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
Uniqueness
The uniqueness of 7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
81185-38-8 |
|---|---|
Molekularformel |
C17H28BrNO |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
7-[butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C17H27NO.BrH/c1-3-5-12-18(11-4-2)15-10-9-14-7-6-8-17(19)16(14)13-15;/h6-8,15,19H,3-5,9-13H2,1-2H3;1H |
InChI-Schlüssel |
RIXXAMWXXPLCHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)

![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)

![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)
![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)

![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)

